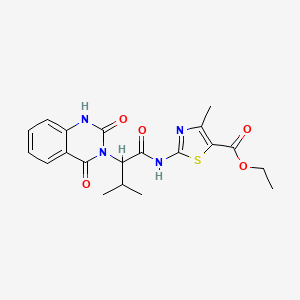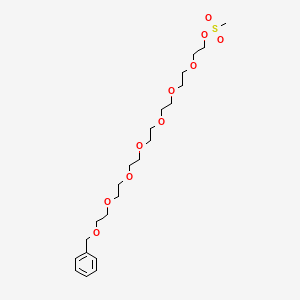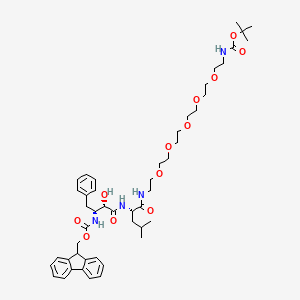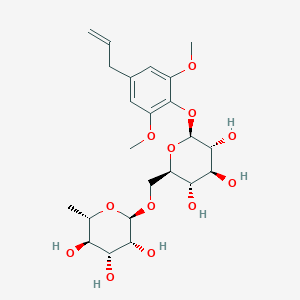
Metronidazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metronidazole-d3 is a deuterated form of metronidazole, a nitroimidazole antibiotic commonly used to treat various infections caused by anaerobic bacteria and certain parasites. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in pharmacokinetic studies as an internal standard due to its similar chemical properties but distinct mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metronidazole-d3 can be synthesized through the deuteration of metronidazole. One common method involves the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. For instance, metronidazole can be dissolved in a deuterated solvent such as deuterated chloroform, and a deuterium source like deuterium gas can be introduced in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Metronidazole-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts under anaerobic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Substitution: Various alkylating agents and nucleophiles can be used in the presence of suitable catalysts.
Major Products Formed
Reduction: Aminoimidazole derivatives.
Oxidation: Hydroxylated and carboxylated metabolites.
Substitution: Alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Metronidazole-d3 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to accurately measure the concentration of metronidazole in biological samples.
Metabolism Studies: Helps in tracing the metabolic pathways and identifying metabolites of metronidazole.
Drug Interaction Studies: Used to study the interactions of metronidazole with other drugs and its effect on drug metabolism.
Biomedical Research: Employed in studies investigating the mechanisms of action of nitroimidazole antibiotics and their effects on microbial DNA.
Wirkmechanismus
Metronidazole-d3 exerts its antimicrobial effects by entering the microbial cell and undergoing reduction of its nitro group under anaerobic conditions. This reduction process generates reactive nitrogen species that cause DNA strand breaks and inhibit DNA synthesis, leading to cell death . The primary molecular targets are the DNA and associated enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tinidazole: Another nitroimidazole antibiotic with similar antimicrobial properties but different pharmacokinetic profiles.
Secnidazole: A nitroimidazole with a longer half-life, used for similar infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness of Metronidazole-d3
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry, providing insights into the drug’s behavior in biological systems .
Eigenschaften
Molekularformel |
C6H9N3O3 |
|---|---|
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
2-[5-nitro-2-(trideuteriomethyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1D3 |
InChI-Schlüssel |
VAOCPAMSLUNLGC-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(N1CCO)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)


![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)


![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)


